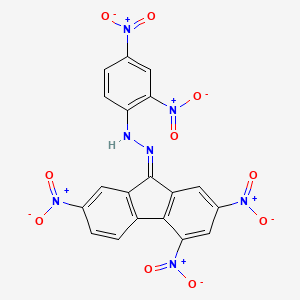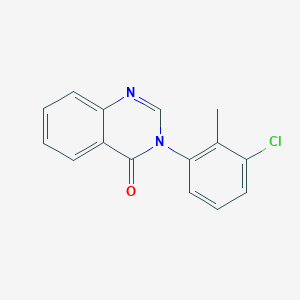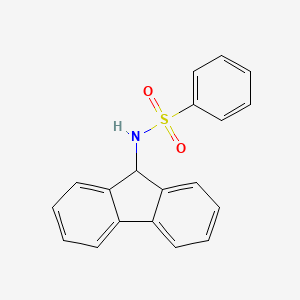![molecular formula C14H16N6O B5768202 N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5768202.png)
N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as ODQ, is a potent and selective inhibitor of soluble guanylate cyclase (sGC) which is a key enzyme in the nitric oxide (NO) signaling pathway. ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes.
Mecanismo De Acción
N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine inhibits sGC by binding to the heme group of the enzyme, which is essential for its activity. This results in the inhibition of the synthesis of cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in the NO pathway. The inhibition of cGMP synthesis by this compound leads to the inhibition of NO-dependent vasodilation, platelet aggregation, and other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It inhibits the NO-dependent relaxation of smooth muscle cells, which leads to vasoconstriction and increased blood pressure. This compound also inhibits platelet aggregation, which is important in preventing thrombosis. In addition, this compound has been shown to inhibit inflammation and reduce vascular permeability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has several advantages for use in lab experiments. It is a potent and selective inhibitor of sGC, which allows for the specific investigation of the NO signaling pathway. This compound is also stable and easy to use, which makes it a convenient tool for research. However, there are some limitations to the use of this compound. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, this compound can have off-target effects on other enzymes, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for the use of N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine in scientific research. One area of interest is the role of sGC in cancer progression. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to investigate its potential as a cancer therapy. Another area of interest is the development of new sGC inhibitors with improved specificity and potency. Finally, the use of this compound in combination with other drugs may provide new insights into the role of the NO pathway in various physiological and pathological processes.
Métodos De Síntesis
N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can be synthesized by the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form 3,5-diphenyl-1,2,4-oxadiazole, which is then reacted with ethyl chloroformate and N,N-dimethylethylenediamine to form this compound. The synthesis of this compound has been well-established and various modifications have been made to improve its yield and purity.
Aplicaciones Científicas De Investigación
N-ethyl-N',N'-dimethyl-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been widely used in scientific research to investigate the role of sGC in various physiological and pathological processes. It has been shown to inhibit the NO-dependent relaxation of smooth muscle cells, which is important in the regulation of blood pressure and blood flow. This compound has also been used to study the role of sGC in platelet aggregation, vascular permeability, and inflammation.
Propiedades
IUPAC Name |
5-N-ethyl-6-N,6-N-dimethyl-5-N-phenyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-4-20(10-8-6-5-7-9-10)14-13(19(2)3)15-11-12(16-14)18-21-17-11/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIASZWFEQNWFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC3=NON=C3N=C2N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-methoxy-3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5768119.png)
![N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
![ethyl 4-[(6-quinoxalinylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5768124.png)
![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5768137.png)
![N'-[(4-fluorobenzoyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5768144.png)
![4-methoxy-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5768153.png)

![2-methoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5768166.png)



![N-methyl-N-(4-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5768198.png)
![ethyl 3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5768209.png)
![methyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5768223.png)